molecular formula C11H15FN2O B5423506 N-(sec-butyl)-N'-(3-fluorophenyl)urea

N-(sec-butyl)-N'-(3-fluorophenyl)urea

Katalognummer B5423506
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: YBPXZYQJDTZCLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-N'-(3-fluorophenyl)urea, commonly known as Sunitinib, is a small molecule inhibitor that has been used in the treatment of various cancers. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target the enzymes responsible for the growth and spread of cancer cells. Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

Wirkmechanismus

Sunitinib inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are essential for the growth and survival of cancer cells. Sunitinib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
Sunitinib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of tumors to other parts of the body. Sunitinib has been shown to reduce tumor size and improve survival rates in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Sunitinib is its broad-spectrum activity against multiple tyrosine kinases. This makes it a useful tool for studying the role of these enzymes in cancer cell growth and survival. However, one limitation of Sunitinib is its relatively low potency compared to other tyrosine kinase inhibitors. This can make it difficult to achieve complete inhibition of the target enzyme in some experiments.

Zukünftige Richtungen

There are several areas of future research for Sunitinib. One area of interest is the development of combination therapies that use Sunitinib in combination with other anti-cancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to Sunitinib treatment. Finally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more potent and selective than Sunitinib.

Synthesemethoden

The synthesis of Sunitinib involves a multi-step process that begins with the reaction of 3-fluoroaniline and sec-butyl isocyanate to form N-(sec-butyl)-3-fluoroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(sec-butyl)-N'-(3-fluorophenyl)urea. The final product is obtained after several purification steps.

Wissenschaftliche Forschungsanwendungen

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Sunitinib works by targeting multiple tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and spread of cancer cells.

Eigenschaften

IUPAC Name

1-butan-2-yl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXZYQJDTZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.